1-Nitroanthraquinone
Overview
Description
1-Nitroanthraquinone is a chemical compound with the molecular formula C14H7NO4 . It is also known by other names such as 1-nitroanthracene-9,10-dione and 1-Nitro-anthraquinone .
Synthesis Analysis
1-Nitroanthraquinone can be synthesized from 2-ethylanthraquinone through nitration and treating with oleum . A novel and efficient method for the selective mono nitration of anthraquinone has been developed. This method uses a mixture of fuming nitric acid, sulfuric acid, and phosphoric acid in carbon tetrachloride .
Molecular Structure Analysis
The molecular weight of 1-Nitroanthraquinone is 253.21 g/mol . The IUPAC name for this compound is 1-nitroanthracene-9,10-dione . The InChIKey for 1-Nitroanthraquinone is YCANAXVBJKNANM-UHFFFAOYSA-N .
Chemical Reactions Analysis
1-Nitroanthraquinone can be used in the preparation of 1-aminoanthraquinone through the ammonolysis process . This process involves the reaction of 1-nitroanthraquinone with ammonia at high temperatures .
Physical And Chemical Properties Analysis
1-Nitroanthraquinone appears as yellow needles when formed from AcOH and as yellow plates by sublimation . It is soluble in EtOH and Et2O, slightly soluble in EtOAc, benzene, and CHCl3, and insoluble in water .
Scientific Research Applications
Reduction Process in Dye Synthesis : 1-Nitroanthraquinone is a crucial intermediate in the production of dyes. A study by Liu Shao-we (2013) discusses the reduction process of preparing 1-Aminoanthraquinone, an important anthraquinone intermediate, using sulfur and sodium sulfide. This process reduces the basicity of the medium, improving yield and reducing costs.
Solubility in Supercritical Carbon Dioxide : The solubility of 1-Nitroanthraquinone in supercritical carbon dioxide is significant for applications in dyeing and extraction processes. Tamura and Alwi (2015) found that the solubility of anthraquinone derivatives, including 1-Nitroanthraquinone, is affected by the presence of different functional groups, impacting their behavior in supercritical CO2 (Tamura & Alwi, 2015).
Thermal Decomposition Characteristics : A study on the thermal decomposition of 1-Nitroanthraquinone, among other compounds, provides insights into the hazardous waste management in dye production. The study by Xia et al. (2021) shows that these compounds decompose after melting and release a significant amount of heat, which is important for safety and environmental considerations (Xia et al., 2021).
Catalytic Reduction Studies : Research on the catalytic hydrogenation of 1-Nitroanthraquinones has been conducted to understand their conversion into aminoanthraquinones, which are valuable for dye production. A study by Chursina et al. (1969) explores this process using Pd/C catalyst in sulfuric acid, achieving high yields of amino derivatives (Chursina et al., 1969).
Synthesis Methods : Efficient methods for the synthesis of 1-Nitroanthraquinone have been developed to improve yield and reduce by-products. For example, Sharghi and Tamaddon (1991) introduced a novel nitrating system for high-yield production of 1-Nitroanthraquinone (Sharghi & Tamaddon, 1991).
Safety And Hazards
properties
IUPAC Name |
1-nitroanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7NO4/c16-13-8-4-1-2-5-9(8)14(17)12-10(13)6-3-7-11(12)15(18)19/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCANAXVBJKNANM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052569 | |
Record name | 1-Nitroanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitroanthraquinone | |
CAS RN |
82-34-8 | |
Record name | 1-Nitroanthraquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Nitroanthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-NITROANTHRAQUINONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12125 | |
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Record name | 9,10-Anthracenedione, 1-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 1-Nitroanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-nitroanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.285 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-Nitroanthraquinone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE4B3RL7PK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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